molecular formula C11H17NO4S2 B178477 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide CAS No. 138890-87-6

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

Cat. No. B178477
CAS RN: 138890-87-6
M. Wt: 291.4 g/mol
InChI Key: IWLQNMKACMFWDL-UHFFFAOYSA-N
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Description

“3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C11H17NO4S2 . It has an average mass of 291.387 Da and a monoisotopic mass of 291.059906 Da .


Molecular Structure Analysis

The molecular structure of “3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide” consists of a thiophene ring attached to a sulfonamide group and a 2,5,5-trimethyl-1,3-dioxan-2-yl group .

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides are a class of compounds that have been utilized in clinical settings for many years, demonstrating a variety of biological properties such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The versatility of sulfonamides stems from their ability to undergo chemical modifications, allowing for the development of numerous derivatives with enhanced therapeutic profiles. This has led to the synthesis of diverse sulfonamide-based drugs targeting various diseases, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic conditions (Azevedo-Barbosa et al., 2020).

Thiophenes in Medicinal Chemistry

Thiophenes, characterized by a five-membered aromatic ring containing sulfur, are prominent in drug design due to their structural similarity to phenyl groups, offering bioisosteric replacement options. Thiophene derivatives exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Several thiophene-containing drugs, such as Cefoxitin, Cephalothin, and Raltitrexed, have been successfully marketed, highlighting the therapeutic potential of thiophene derivatives (Xuan, 2020).

Environmental Impact and Analysis

Sulfonamides, due to their widespread use as antimicrobials in human and veterinary medicine, have raised environmental concerns. Their persistence in various ecosystems can influence microbial populations and potentially affect human health. Advanced analytical techniques, such as capillary electrophoresis, have been developed to detect and quantify sulfonamides in environmental samples, offering insights into their distribution and potential ecological impacts (Hoff & Kist, 2009).

properties

IUPAC Name

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLQNMKACMFWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628810
Record name 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138890-87-6
Record name 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(2,5,5-Trimethyl-1,3-dioxane-2-yl)thiophene (2.5 g, 11.7 mmol) in hexane (30 mL) cooled to 0° C. was added via syringe n-butyllithium in hexane (2.5M, 10.3 mL, 25.7 mmol) over 5 min. The mixture was stirred at 0° C. for 20 min, the ice bath was removed and the stirring was continued for 30 min. At this time a white precipitate formed. The mixture was cooled to -60° C. and THF (20 mL) was added. Sulfur dioxide was then passed through the surface of the mixture for 30 min. The mixture was warmed to ambient temperature and stirred for an additional 15 min. The volatiles were evaporated and to the residue was added water (50 mL) and sodium acetate trihydrate (9.55 g, 70.2 mmol). The solution was cooled on an ice bath and hydroxylamine-O-sulfonic acid (4.62 g, 40.9 mmol) was added. The mixture was stirred at ambient temperature for 1 h, extracted with ethylacetate (3×100 mL) and the combined extracts were washed with a sodium bicarbonate solution, brine and dried over molecular sieves. Evaporation to dryness gave a viscous liquid (4.93 g), which was chromatographed on silica eluting with 33% ethylacetate-hexane, to give a solid (2.47 g, 72%): mp 200°-202° C.
Quantity
2.5 g
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reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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10.3 mL
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solvent
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0 (± 1) mol
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reactant
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4.62 g
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reactant
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9.55 g
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reactant
Reaction Step Five
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Quantity
50 mL
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solvent
Reaction Step Five
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Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene (106 g, 0.5 mol) in hexane (1200 mL) at -60° C. was added a 2.5M solution of n-butyllithium in hexane (240 mL, 0.6 mmol) over 40 min. The mixture was allowed to warm to room temperature (approximately 1.5 hr) and then once again cooled to -60° C. and anhydrous THF (400 mL) added. Sulfur dioxide was passed over the surface of the reaction mixture for 30 min at which point the reaction mixture was allowed to warm to room temperature under a positive SO2 pressure (approximately 1 hr). The solvent was removed and the residue dissolved in water (1200 mL) to which sodium acetate trihydrate (217.73 g, 1.6 mol) was added. The solution was cooled (ice bath) to 0° C. and hydroxylamine-O-sulfonic acid (107 g, 0.95 mol) was slowly added. The mixture was stirred at room temperature for 18 hr and then extracted with ethyl acetate. The combined extracts were washed with a saturated aqueous sodium bicarbonate solution, brine, dried (Na2SO4) and evaporated to give a viscous brown oil (174.05 g); this product was used in the next step without further purification.
Name
Quantity
400 mL
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solvent
Reaction Step One
Quantity
106 g
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reactant
Reaction Step Two
[Compound]
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solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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1200 mL
Type
solvent
Reaction Step Two
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240 mL
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catalyst
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
107 g
Type
reactant
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217.73 g
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reactant
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Quantity
1200 mL
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solvent
Reaction Step Five
Name

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